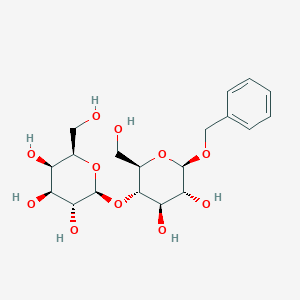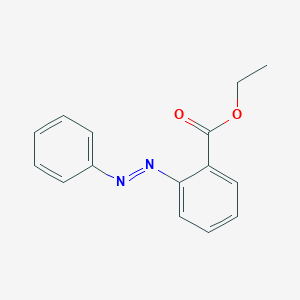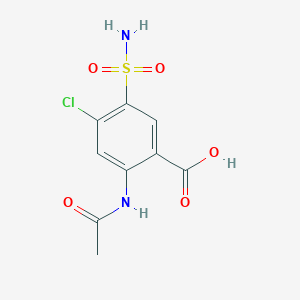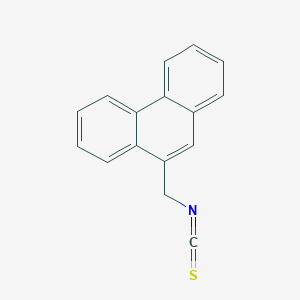
9-Phenanthrylmethyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenanthrylmethyl isothiocyanate (PMITC) is a natural product found in plants of the Brassicaceae family. It has been studied for its potential use in scientific research due to its unique properties. PMITC is a member of the isothiocyanate family, which has been shown to possess anti-cancer properties. In
作用機序
The mechanism of action of 9-Phenanthrylmethyl isothiocyanate is not fully understood. However, it has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce inflammation. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death. In addition, this compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
9-Phenanthrylmethyl isothiocyanate has several advantages for lab experiments. It is a natural product, which makes it readily available for research. This compound is also relatively easy to synthesize and has a high yield. However, there are also limitations to using this compound in lab experiments. It has a short half-life and is unstable in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for 9-Phenanthrylmethyl isothiocyanate research. One direction is to study its potential use in combination with other anti-cancer agents. Another direction is to explore its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in treating other diseases such as inflammation and oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a natural product with potential use in scientific research. It has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use in treating inflammation, oxidative stress, and neurodegenerative diseases. Although there are limitations to using this compound in lab experiments, there are several future directions for research. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating various diseases.
合成法
9-Phenanthrylmethyl isothiocyanate can be synthesized from the reaction of 9-phenanthrylmethylamine with thiophosgene. The reaction proceeds under mild conditions and produces a high yield of this compound. The purity of the synthesized this compound can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
9-Phenanthrylmethyl isothiocyanate has been studied extensively for its potential use in scientific research. It has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In addition to its anti-cancer properties, this compound has also been studied for its potential use in treating inflammation, oxidative stress, and neurodegenerative diseases.
特性
CAS番号 |
17660-77-4 |
|---|---|
分子式 |
C16H11NS |
分子量 |
249.3 g/mol |
IUPAC名 |
9-(isothiocyanatomethyl)phenanthrene |
InChI |
InChI=1S/C16H11NS/c18-11-17-10-13-9-12-5-1-2-6-14(12)16-8-4-3-7-15(13)16/h1-9H,10H2 |
InChIキー |
PPXLSNLFTUJTLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CN=C=S |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CN=C=S |
その他のCAS番号 |
17660-77-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



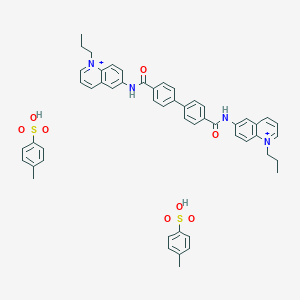
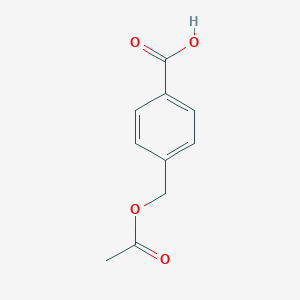
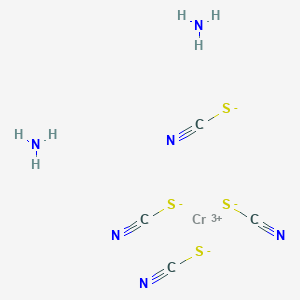
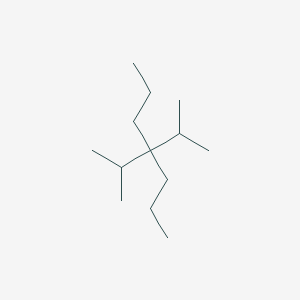



![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)
